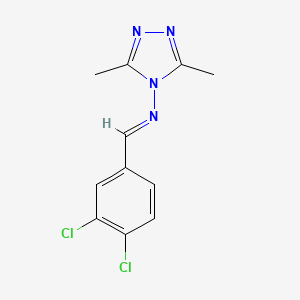

N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

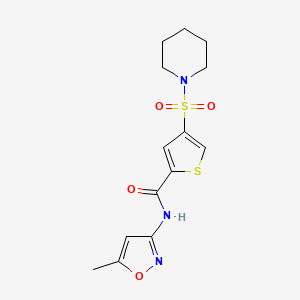

Vue d'ensemble

Description

N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, also known as DCBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. DCBT belongs to the family of triazole derivatives and has shown promising results in various research studies.

Applications De Recherche Scientifique

Corrosion Inhibition

Triazole Schiff bases, including derivatives similar to N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been investigated as corrosion inhibitors. A study by Chaitra, Mohana, and Tandon (2015) on mild steel in hydrochloric acid demonstrated that these inhibitors increase in efficiency with higher concentrations and decrease with rising temperatures. Adsorption follows the Langmuir isotherm, and electrochemical studies showed increased charge transfer resistance with inhibitor concentration. These inhibitors are classified as mixed-type based on polarisation studies (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

Triazole derivatives, including compounds structurally related to N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for antimicrobial activities. Bektaş et al. (2010) reported the synthesis of various triazole derivatives, which demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2010).

Synthesis and Structural Studies

The synthesis and structural analysis of triazole derivatives, including those similar to N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been a focus of research. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which structurally resembles the compound of interest. The study detailed the crystal structure and hydrogen bonding patterns, contributing to the understanding of triazole derivatives' molecular structures (Repich et al., 2017).

Chemical Synthesis and Reactivity

Studies like those by Dolzhenko et al. (2008) have developed new synthetic methods for triazole derivatives. These methods offer insights into the chemical reactivity and potential applications of compounds such as N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. Such research is crucial for advancing the synthesis of novel triazole-based compounds with potential applications in various fields (Dolzhenko et al., 2008).

Propriétés

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-7-15-16-8(2)17(7)14-6-9-3-4-10(12)11(13)5-9/h3-6H,1-2H3/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLPFVKDZIMLJJ-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N=CC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)